N-(1-methylindol-6-yl)-1H-indazole-3-carboxamide
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Overview
Description
N-(1-methylindol-6-yl)-1H-indazole-3-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylindol-6-yl)-1H-indazole-3-carboxamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often involve the use of microwave irradiation to shorten reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Fischer indolisation–N-alkylation process. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on a larger scale. The availability of commercially accessible starting materials also facilitates the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(1-methylindol-6-yl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indole and indazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole or indazole rings .
Scientific Research Applications
N-(1-methylindol-6-yl)-1H-indazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-methylindol-6-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- N-(indol-2-yl)amides
- N-(indol-3-yl)amides
Uniqueness
N-(1-methylindol-6-yl)-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-(1-methylindol-6-yl)-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-21-9-8-11-6-7-12(10-15(11)21)18-17(22)16-13-4-2-3-5-14(13)19-20-16/h2-10H,1H3,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHNKAKBDDLYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)NC(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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